Adenosine, N-benzoyl-, cyclic 3',5'-(hydrogen phosphate)

Description

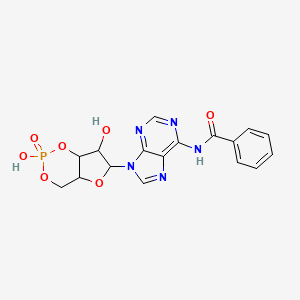

Adenosine, N-benzoyl-, cyclic 3',5'-(hydrogen phosphate) (hereafter referred to as N-benzoyl-cAMP) is a chemically modified derivative of adenosine 3',5'-cyclic monophosphate (cAMP), a ubiquitous second messenger in eukaryotic cells. The compound features a benzoyl group attached to the exocyclic amine of the adenine base (N6-position) and retains the cyclic phosphate moiety bridging the 3' and 5' hydroxyl groups of the ribose sugar (Figure 1).

The synthesis of N-benzoyl-cAMP involves protecting the adenine amine with a benzoyl group during phosphorylation and cyclization steps. For example, in phosphotriester methodologies, the N-benzoyl group is introduced to prevent undesired side reactions, followed by cyclization to form the 3',5'-phosphate bridge . Deprotection under controlled alkaline conditions yields the active cyclic phosphate, though incomplete removal may leave residual benzoyl groups, impacting biological activity .

Properties

IUPAC Name |

N-[9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) typically involves the following steps:

Benzoylation of Adenosine: Adenosine is reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.

Cyclization: The benzoylated adenosine is then subjected to cyclization using phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) under controlled conditions to form the cyclic phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

Purification: Using techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyclic phosphate group, converting it into linear phosphate derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Benzoyl derivatives with additional oxygen functionalities.

Reduction: Linear phosphate derivatives.

Substitution: Benzoyl-substituted adenosine derivatives with various functional groups.

Scientific Research Applications

Biochemical Signaling and Enzyme Regulation

Overview:

N6-benzoyl-adenosine 3',5'-monophosphate functions as a potent activator of protein kinase A (PKA), which plays a crucial role in mediating cellular responses to hormones and neurotransmitters.

Case Study: Steroidogenesis Stimulation

Research has shown that N6-benzoyl-adenosine 3',5'-monophosphate stimulates steroidogenesis in rat adrenal mitochondria. It enhances the conversion of cholesterol to pregnenolone, indicating its potential role in regulating steroid hormone production. The effective concentration for this stimulation was found to be as low as 50 micromoles per liter, demonstrating its potency in cellular systems .

Table 1: Effects of N6-benzoyl-adenosine 3',5'-monophosphate on Steroidogenesis

| Compound | Effective Concentration (µM) | Biological Effect |

|---|---|---|

| N6-benzoyl-adenosine 3',5'-monophosphate | ≤ 50 | Stimulates cholesterol conversion |

| Cyclic adenosine monophosphate (cAMP) | Variable | Activates PKA signaling |

Fluid Secretion Modulation

Overview:

N6-benzoyl-adenosine 3',5'-monophosphate has been studied for its effects on fluid secretion in exocrine glands, particularly in salivary glands.

Case Study: Salivary Gland Response

In experiments involving isolated salivary glands, N6-benzoyl-adenosine 3',5'-monophosphate was shown to induce fluid secretion, albeit at a slower rate compared to standard cAMP. The stimulation was partial and incomplete, suggesting that while it activates certain pathways, it may not fully replicate the effects of cAMP .

Table 2: Fluid Secretion Response to N6-benzoyl-adenosine 3',5'-monophosphate

| Treatment | Fluid Secretion Rate (%) | Time to Peak Response (min) |

|---|---|---|

| Control (without treatment) | 0 | - |

| N6-benzoyl-adenosine 3',5'-monophosphate | ~25 | Slow (varied) |

| Cyclic adenosine monophosphate (cAMP) | ~100 | Rapid |

Therapeutic Potential

Overview:

The compound's ability to modulate intracellular signaling pathways positions it as a candidate for therapeutic applications in various diseases.

Case Study: Cardiac Effects

N6-benzoyl-adenosine 3',5'-monophosphate has been investigated for its cardioprotective effects. Research indicates that modifications in cyclic adenosine monophosphate derivatives can lead to enhanced cardiac function, suggesting potential applications in treating heart diseases .

Mechanism of Action

The compound exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It activates cyclic nucleotide-dependent protein kinases, leading to the phosphorylation of target proteins. This phosphorylation event triggers various downstream effects, including changes in gene expression, enzyme activity, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of cAMP

Key Differences in Stability and Bioactivity

- Enzymatic Resistance: Unlike native cAMP, N-benzoyl-cAMP is resistant to adenosine deaminase due to steric hindrance from the benzoyl group, which blocks access to the N6-position . However, it remains susceptible to phosphodiesterases unless further modified (e.g., triesterification as in ) .

- Lipophilicity : The benzoyl group increases logP values by ~1.5 units compared to cAMP, enhancing membrane permeability in cell-based assays .

- Biological Activity : In contrast to dibutyryl-cAMP, which directly activates protein kinase A (PKA), N-benzoyl-cAMP shows negligible PKA activation unless deprotected, indicating its role as a prodrug .

Biological Activity

Adenosine, N-benzoyl-, cyclic 3',5'-(hydrogen phosphate) is a derivative of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various biological processes. This article explores its biological activities, including its effects on cancer, signaling pathways, and potential therapeutic applications.

Overview of cAMP and Its Derivatives

Cyclic adenosine monophosphate (cAMP) plays a vital role in intracellular signaling, mediating the effects of hormones and neurotransmitters. The introduction of benzoyl groups to adenosine can modify its biological properties, potentially enhancing its therapeutic efficacy.

1. Antitumor Activity

Research has shown that compounds related to cAMP can exert significant antitumor effects. For instance, studies indicated that N-benzoyl derivatives induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. This effect is mediated through the activation of cAMP-dependent protein kinase A (PKA) and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Antitumor Effects

2. Signaling Pathways

The biological activity of N-benzoyl-cAMP is largely attributed to its interaction with various signaling pathways. For example, it has been observed that this compound can inhibit the activation of glycogen synthase kinase-3β (GSK-3β) through reduced levels of cAMP, which subsequently affects the expression of oncogenes such as c-Myc and cyclin D1 .

3. Immunomodulatory Effects

N-benzoyl-cAMP also exhibits immunomodulatory properties by influencing cytokine production and lymphocyte proliferation. This suggests potential applications in treating autoimmune diseases and enhancing immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-benzoyl-cAMP:

- Study on Glioma Cells : A study demonstrated that benzyl triesters of cAMP could penetrate C6 rat glioma cells, inducing morphological changes typical of elevated cAMP levels. This indicates potential for targeting gliomas with modified cAMP derivatives .

- Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) : Research into adenosine analogues showed that certain derivatives could selectively inhibit GAPDH in parasitic infections without affecting mammalian enzymes, suggesting a therapeutic window for treating diseases like Chagas disease .

Q & A

Q. 1.1. What are the standard methodologies for quantifying cyclic AMP (cAMP) and its derivatives in cellular extracts?

cAMP can be quantified using competitive binding assays, radioimmunoassays (RIA), or enzyme immunoassays (EIA). For example:

- Protein binding assays rely on competition between cAMP and a labeled analog for binding to a cAMP-dependent protein kinase, followed by separation using cellulose ester filters .

- Radioimmunoassays employ antibodies specific to cAMP, generated by conjugating succinyl cAMP to albumin. A labeled derivative (e.g., iodinated SCAMP-TME) competes with unlabeled cAMP for antibody binding, with detection via precipitation using a secondary antibody .

- Enzyme immunoassays use acetylcholinesterase-coupled cAMP derivatives for colorimetric detection, achieving sensitivity down to 0.04 pmol/mL .

Validation requires testing antibody specificity against structurally related nucleotides (e.g., <0.005% cross-reactivity with ATP or GTP) .

Q. 1.2. How does cAMP function as a secondary messenger in eukaryotic cells?

cAMP regulates cellular processes by activating protein kinase A (PKA), which phosphorylates downstream targets. Key mechanisms include:

- Lipolysis regulation : cAMP enhances lipolysis in adipocytes by activating hormone-sensitive lipase via PKA .

- Ion channel modulation : In renal tubules, cAMP reduces proximal sodium reabsorption by inhibiting Na+/H+ exchangers, mediated by β-adrenergic receptor signaling .

- Gene expression control : In E. coli, cAMP-CRP complexes alleviate catabolite repression by binding promoter regions of sugar metabolism genes (e.g., lacZ) .

Advanced Research Questions

Q. 2.1. How can discrepancies in cAMP measurements between radioimmunoassays and enzyme immunoassays be resolved?

Discrepancies may arise from:

- Matrix effects : Tissue extracts may contain interfering substances (e.g., proteases) that degrade antibodies or tracers. Pre-treatment steps like acetylation () or chromatographic purification () mitigate this.

- Antibody specificity : Cross-reactivity with cAMP analogs (e.g., dibutyryl cAMP) varies between assays. Validate using structurally diverse nucleotides (e.g., cGMP, 5'-AMP) .

- Sensitivity thresholds : RIAs detect 0.05–0.10 pmol cAMP, while EIAs achieve 0.04 pmol/mL. Use internal standards (e.g., deuterated cAMP) for normalization .

Q. 2.2. What experimental considerations are critical when using dibutyryl cAMP to study cell morphology?

Dibutyryl cAMP, a membrane-permeable analog, induces morphological changes (e.g., fibroblast-like elongation in CHO cells) by stabilizing microtubules . Key considerations:

- Concentration optimization : Effective doses range from 0.1–1 mM, but cell type-specific toxicity must be assessed (e.g., viability assays).

- Potentiators : Testosterone enhances dibutyryl cAMP effects at subthreshold concentrations by synergizing microtubule assembly .

- Reversibility : Morphological changes reverse upon withdrawal, necessitating time-course studies to distinguish acute vs. chronic effects .

Q. 2.3. How do altered cAMP levels in colorectal tumors inform therapeutic strategies?

Colon carcinomas exhibit reduced cAMP due to diminished adenylate cyclase activity, not increased phosphodiesterase activity . Implications:

- Therapeutic targets : Restore cAMP synthesis via prostaglandin E1 (PGE1) analogs or PDE inhibitors (e.g., theophylline) to suppress proliferation .

- cAMP/cGMP balance : Low cAMP-to-cGMP ratios in tumors may drive unregulated growth. Combinatorial approaches targeting both pathways (e.g., PDE5 + HDAC inhibitors) show promise in preclinical models .

Methodological Challenges in cAMP Research

Q. 3.1. How to validate cAMP-specific antibodies in heterogeneous tissue samples?

Q. 3.2. What are the limitations of using hydrophilic interaction liquid chromatography (HILIC) for adenosine phosphate quantification?

- Co-elution issues : HILIC may fail to separate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) from ADP. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity .

- Matrix complexity : Tissue homogenates require solid-phase extraction (SPE) to remove phospholipids, which suppress ionization in MS .

Safety and Handling in Research Settings

Q. 4.1. What precautions are necessary when handling cAMP derivatives in laboratory settings?

- Dust control : Use fume hoods and avoid aerosol formation during weighing. Store at -20°C in airtight containers to prevent hydrolysis .

- Spill management : Sweep solids into sealed containers; avoid water flushing to prevent drain contamination .

- Waste disposal : Incinerate cAMP-contaminated materials at >800°C to ensure complete degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.